molecular formula C14H19NO4 B15313531 8-Hydroxymethyl-2,3-dihydro-benzo[1,4]oxazine-4-carboxylic acid tert-butyl ester CAS No. 926004-44-6

8-Hydroxymethyl-2,3-dihydro-benzo[1,4]oxazine-4-carboxylic acid tert-butyl ester

Cat. No.: B15313531
CAS No.: 926004-44-6
M. Wt: 265.30 g/mol
InChI Key: NQZNOENEFIOCQX-UHFFFAOYSA-N
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Description

Tert-butyl 8-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their versatile applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable benzoxazine precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as better control over reaction conditions, higher efficiency, and reduced waste . The use of tert-butyl hydroperoxide as an oxidizing agent in the presence of benzyl cyanides is another method that has been successfully employed .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction results in the formation of an alcohol.

Scientific Research Applications

Tert-butyl 8-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 8-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 8-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate
  • Tert-butyl 8-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxamide
  • Tert-butyl 8-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate methyl ester

Uniqueness

The uniqueness of tert-butyl 8-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate lies in its specific structural features, such as the presence of the tert-butyl group and the hydroxymethyl group. These groups confer unique reactivity and stability to the compound, making it suitable for various applications in research and industry .

Properties

CAS No.

926004-44-6

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

tert-butyl 8-(hydroxymethyl)-2,3-dihydro-1,4-benzoxazine-4-carboxylate

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-7-8-18-12-10(9-16)5-4-6-11(12)15/h4-6,16H,7-9H2,1-3H3

InChI Key

NQZNOENEFIOCQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C=CC=C21)CO

Origin of Product

United States

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